(R)-6-(Trifluoromethyl)chroman-3-amine
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Overview
Description
2H-1-Benzopyran-3-amine, 3,4-dihydro-6-(trifluoromethyl)-, (3R)- is a chemical compound with a complex structure that includes a benzopyran ring system and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-amine, 3,4-dihydro-6-(trifluoromethyl)-, (3R)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzopyran Ring: The initial step involves the formation of the benzopyran ring system through a cyclization reaction. This can be achieved using a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a catalyst.
Amination: The final step involves the introduction of the amine group at the 3-position of the benzopyran ring. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-3-amine, 3,4-dihydro-6-(trifluoromethyl)-, (3R)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2H-1-Benzopyran-3-amine, 3,4-dihydro-6-(trifluoromethyl)-, (3R)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-3-amine, 3,4-dihydro-6-(trifluoromethyl)-, (3R)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The amine group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-3-amine, 3,4-dihydro-6-methoxy: Similar structure but with a methoxy group instead of a trifluoromethyl group.
2H-1-Benzopyran-3-amine, 3,4-dihydro-6-chloro: Contains a chloro group instead of a trifluoromethyl group.
2H-1-Benzopyran-3-amine, 3,4-dihydro-6-methyl: Features a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2H-1-Benzopyran-3-amine, 3,4-dihydro-6-(trifluoromethyl)-, (3R)- imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity. These characteristics make it distinct from other similar compounds and valuable for various scientific research applications.
Properties
CAS No. |
1260610-80-7 |
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Molecular Formula |
C10H10F3NO |
Molecular Weight |
217.19 g/mol |
IUPAC Name |
(3R)-6-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)7-1-2-9-6(3-7)4-8(14)5-15-9/h1-3,8H,4-5,14H2/t8-/m1/s1 |
InChI Key |
YOLYMEYJBNPXMX-MRVPVSSYSA-N |
Isomeric SMILES |
C1[C@H](COC2=C1C=C(C=C2)C(F)(F)F)N |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2)C(F)(F)F)N |
Origin of Product |
United States |
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